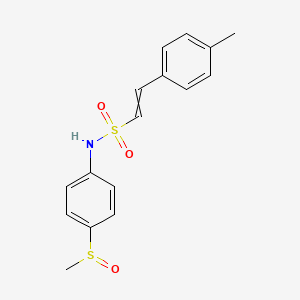
N-(4-methanesulfinylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-methanesulfinylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a useful research compound. Its molecular formula is C16H17NO3S2 and its molecular weight is 335.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-methanesulfinylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methanesulfinyl group and an ethene linkage between two aromatic rings. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C₁₆H₁₇NO₃S₂
- Molecular Weight : 335.4 g/mol
- CAS Number : 1394811-64-3
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and COX inhibitory effects. The following sections detail these activities based on available studies.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess significant antibacterial properties. For instance, related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| 7g | MRSA | 0.25 |
| 7a | E. coli | 0.5 |
| 7i | K. pneumoniae | 0.75 |
The above data suggests that the compound may exhibit similar antimicrobial properties due to structural similarities with potent derivatives.
Anti-inflammatory Activity
Sulfonamides are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selectivity towards COX-2 over COX-1 is particularly noteworthy as it reduces gastrointestinal side effects associated with non-selective NSAIDs.
Table 2: COX Inhibition Data
| Compound | COX-2 Inhibition (IC₅₀ µM) | Selectivity Index (SI) |
|---|---|---|
| Indomethacin | 0.1 | 0.079 |
| Celecoxib | 0.13 | - |
| This compound | TBD | TBD |
The selectivity index indicates the preference of these compounds for inhibiting COX-2 compared to COX-1, which is critical for developing safer anti-inflammatory medications.
Case Studies
A study focusing on the synthesis and biological evaluation of sulfonamide derivatives highlighted the promising antibacterial and anti-inflammatory activities of compounds structurally related to this compound. For example, compound 7g showed remarkable antibacterial activity against multiple strains of bacteria with low toxicity to human cells, suggesting a favorable therapeutic window.
Molecular Modeling Studies
Molecular docking studies have been performed to understand the binding affinity of this compound to the active sites of COX enzymes. These studies indicated that the compound could effectively fit into the COX-2 active site, providing insights into its mechanism of action.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-N-(4-methylsulfinylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-13-3-5-14(6-4-13)11-12-22(19,20)17-15-7-9-16(10-8-15)21(2)18/h3-12,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTRKOBZAKUPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)S(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














